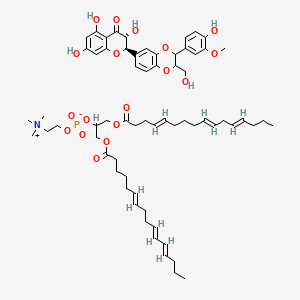

Silipide

Beschreibung

Eigenschaften

CAS-Nummer |

134499-06-2 |

|---|---|

Molekularformel |

C65H90NO18P |

Molekulargewicht |

1204.4 g/mol |

IUPAC-Name |

[1-[(4E,9E,12E)-hexadeca-4,9,12-trienoyl]oxy-3-[(6E,10E,12E)-hexadeca-6,10,12-trienoyl]oxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate;(2R,3R)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C40H68NO8P.C25H22O10/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(49-50(44,45)48-35-34-41(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h10-14,16-17,19,22,24,27,29,38H,6-9,15,18,20-21,23,25-26,28,30-37H2,1-5H3;2-9,20,23-29,31H,10H2,1H3/b12-10+,13-11+,16-14+,19-17+,24-22+,29-27+;/t;20?,23-,24?,25+/m.0/s1 |

InChI-Schlüssel |

XAEMHHAVNYDWEO-CVEVMTCXSA-N |

SMILES |

CCCC=CCC=CCCCC=CCCC(=O)OCC(COC(=O)CCCCC=CCCC=CC=CCCC)OP(=O)([O-])OCC[N+](C)(C)C.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Isomerische SMILES |

CCC/C=C/C/C=C/CCC/C=C/CCC(=O)OCC(COC(=O)CCCC/C=C/CC/C=C/C=C/CCC)OP(=O)([O-])OCC[N+](C)(C)C.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Kanonische SMILES |

CCCC=CCC=CCCCC=CCCC(=O)OCC(COC(=O)CCCCC=CCCC=CC=CCCC)OP(=O)([O-])OCC[N+](C)(C)C.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Synonyme |

IdB 1016 IdB-106 Silipide silybin-phosphatidylcholine complex |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture of Silipide: A Technical Guide for Scientific Professionals

An in-depth exploration of the structure, properties, and synthesis of the silybin-phosphatidylcholine complex, a cornerstone in hepatoprotective therapy and drug development.

Executive Summary

Silipide, a phytosome formulation of silybin (B1146174) and phosphatidylcholine, represents a significant advancement in the therapeutic application of silymarin (B1681676), the active extract from milk thistle (Silybum marianum). This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the non-covalent interactions that govern its formation. It presents a compilation of its physicochemical properties in a structured tabular format for ease of reference. Furthermore, this document outlines a detailed experimental protocol for the synthesis of this compound, alongside diagrammatic representations of key signaling pathways modulated by its active constituent, silybin. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this compound's chemical and biological characteristics.

The Chemical Structure of this compound: A Phytosome Complex

This compound is not a single molecule with a defined covalent structure, but rather a complex formed through non-covalent interactions between silybin and phosphatidylcholine. This type of formulation is known as a phytosome. The molecular formula for a representative this compound complex is C65H90NO18P, with a molecular weight of approximately 1204.4 g/mol .[1]

The primary active component, silybin, is a flavonolignan and is itself a mixture of two diastereomers: silybin A and silybin B. The phosphatidylcholine component is a phospholipid, a major constituent of cell membranes.

The interaction between silybin and phosphatidylcholine is primarily driven by hydrogen bonding and van der Waals forces. The polar head of the phosphatidylcholine molecule, which contains the phosphate (B84403) and choline (B1196258) groups, interacts with the polar hydroxyl groups of the silybin molecule. The lipophilic tails of the phosphatidylcholine then envelop the silybin molecule, forming a lipid-compatible complex. This unique structure is responsible for the enhanced bioavailability of silybin when administered as this compound compared to silybin alone.[2]

Below is a conceptual representation of the this compound complex formation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its active constituent, silybin, is crucial for formulation development and predicting its in vivo behavior.

| Property | Value | Reference |

| Molecular Formula | C65H90NO18P | [1] |

| Molecular Weight | ~1204.4 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Solubility of Silybin | Poorly soluble in water and polar protic solvents (e.g., ethanol, methanol). Soluble in polar aprotic solvents (e.g., acetone, DMSO). | [3] |

| pKa of Silybin | 7.95 (7-OH), 6.63 (5-OH), 11.0 (20-OH) | [3] |

| Bioavailability | Significantly higher than uncomplexed silybin. | [2] |

Experimental Protocols

Synthesis of this compound (Silybin-Phosphatidylcholine Complex)

The following protocol describes a common method for the preparation of a silybin-phosphatidylcholine complex.[1][4]

Materials:

-

Silybin (standardized extract or purified compound)

-

Soybean Phosphatidylcholine

-

Acetone (analytical grade)

-

Chloroform (B151607) (analytical grade)

-

Vacuum oven

-

Stirrer/hotplate

-

Filter paper

-

Rotary evaporator

Procedure:

-

Dissolution of Silybin: Dissolve a known amount of silybin in acetone. The concentration may vary, but a common starting point is 4 g of silybin in 500 mL of acetone.[1]

-

Addition of Phosphatidylcholine: To the silybin solution, add a molar excess of soybean phosphatidylcholine (e.g., a 1:1.8 molar ratio of silybin to phosphatidylcholine).[1]

-

Reaction: Stir the mixture continuously in a water bath at a controlled temperature (e.g., 56°C) for a defined period (e.g., 2 hours) to facilitate complex formation.[1]

-

Solvent Removal (Initial): The resulting solution is then concentrated under vacuum using a rotary evaporator to remove the majority of the acetone.

-

Redissolution and Filtration: The concentrated residue is redissolved in a suitable solvent like chloroform and filtered to remove any insoluble impurities.[1]

-

Final Drying: The filtered solution is transferred to a drying dish and placed in a vacuum oven at a controlled temperature (e.g., 45°C) for an extended period (e.g., 24 hours) to ensure complete removal of the solvent.[1]

-

Product Collection: The resulting light-yellow, solid complex (this compound) is collected, pulverized if necessary, and stored in a desiccator.

Characterization of the Complex

The formation and purity of the this compound complex can be confirmed using various analytical techniques, including:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the vibrational bands of functional groups, indicating interaction between silybin and phosphatidylcholine.

-

Differential Scanning Calorimetry (DSC): To observe shifts in the melting points and thermal behavior of the complex compared to the individual components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the structural interactions between the two molecules in the complex.

-

X-ray Diffraction (XRD): To assess the crystalline or amorphous nature of the complex.

Modulation of Signaling Pathways by Silybin

Silybin, the active component of this compound, exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the inhibitory effects of silybin on these pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Silybin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Silybin has been shown to inhibit EGFR activation and its downstream signaling cascades.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Silybin has been demonstrated to be a potent inhibitor of this pathway.

Conclusion

This compound represents a sophisticated drug delivery system that enhances the therapeutic potential of silybin by overcoming its inherent bioavailability limitations. Its chemical nature as a non-covalent phytosome complex is key to its improved absorption and efficacy. A comprehensive understanding of its physicochemical properties, coupled with standardized synthesis and characterization protocols, is essential for its consistent and effective application in research and clinical settings. Furthermore, the elucidation of its inhibitory effects on critical signaling pathways, such as NF-κB, EGFR, and PI3K/Akt/mTOR, provides a solid foundation for its continued investigation and development as a valuable therapeutic agent.

References

The Core Mechanism of Silipide Action in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silipide, a complex of silybin (B1146174) and phosphatidylcholine, has emerged as a promising hepatoprotective agent. Its enhanced bioavailability compared to silybin alone allows for more significant therapeutic effects. This technical guide delves into the core mechanisms of this compound's action in hepatocytes, providing a comprehensive overview of its molecular interactions and cellular effects. The information presented herein is intended to support further research and drug development in the field of liver therapeutics.

Core Hepatoprotective Mechanisms of this compound

This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily centered around its potent antioxidant, anti-inflammatory, and antifibrotic activities. These actions collectively mitigate liver damage, promote regeneration, and restore normal cellular function.

Antioxidant Activity

Oxidative stress is a key driver of hepatocyte injury in various liver diseases. This compound effectively counteracts this by directly scavenging free radicals and enhancing the endogenous antioxidant defense systems.

-

Direct Radical Scavenging: Silybin, the active component of this compound, is a powerful antioxidant that neutralizes harmful reactive oxygen species (ROS), thereby preventing lipid peroxidation of cellular membranes.

-

Enhancement of Endogenous Antioxidants: this compound boosts the levels of crucial intracellular antioxidants, most notably glutathione (B108866) (GSH). It supports the production of glutathione, the liver's natural antioxidant.[1] This is achieved by increasing the availability of cysteine, a rate-limiting substrate for GSH synthesis.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of progressive liver disease. This compound modulates key inflammatory signaling pathways to reduce the production of pro-inflammatory mediators.

-

Inhibition of NF-κB Pathway: A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Silybin has been shown to suppress the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]

-

Modulation of MAPK Pathway: this compound also influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which is upstream of NF-κB. By modulating MAPK signaling, this compound can further control the inflammatory response in hepatocytes.[4]

Antifibrotic Activity

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, can lead to cirrhosis and liver failure. This compound exhibits significant antifibrotic properties.

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: Silybin directly inhibits the activation and proliferation of hepatic stellate cells, the primary cell type responsible for collagen deposition in the liver.[3]

-

Downregulation of Profibrotic Genes: In activated HSCs, silybin has been shown to reduce the expression of key profibrotic genes, including transforming growth factor-beta 1 (TGF-β1), collagen type I alpha 1 (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP-1).[5]

Metabolic Effects

This compound also influences metabolic pathways within hepatocytes, which can be beneficial in conditions like non-alcoholic fatty liver disease (NAFLD).

-

Regulation of Lipid Metabolism: this compound has been observed to reduce lipid accumulation in hepatocytes by modulating the expression of genes involved in fatty acid synthesis and oxidation.[6]

-

Improvement of Insulin (B600854) Sensitivity: Some studies suggest that silybin can improve insulin sensitivity, which is often impaired in metabolic liver diseases.[7]

Data Presentation: Quantitative Effects of this compound/Silybin in Hepatocytes

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound and its active component, silybin.

| Parameter | Toxin/Model | Species/Cell Line | This compound/Silybin Concentration | Observed Effect | Reference |

| In Vivo Hepatoprotection | |||||

| ED50 (ASAT & ALAT inhibition) | Carbon Tetrachloride (CCl4) | Rodents | 93-156 mg/kg (as silybin) | Significant reduction in liver enzyme elevation | [8][9] |

| ED50 (ASAT & ALAT inhibition) | Praseodymium | Rodents | 93-156 mg/kg (as silybin) | Significant reduction in liver enzyme elevation | [8][9] |

| ED50 (Liver Triglyceride inhibition) | Ethanol | Rodents | 93-156 mg/kg (as silybin) | Antagonism of the increase in liver triglycerides | [8][9] |

| Hepatoprotection | Paracetamol | Rodents | 400 mg/kg (as silybin) | Active in protecting against paracetamol-induced hepatotoxicity | [8][9] |

| In Vitro Effects | |||||

| HCV Replication Inhibition | Infected Polymorphonucleated Cells | Human | 20 µmol/L | Inhibition of HCV protein expression and replication | [3][7] |

| PDGF-induced DNA Synthesis and Cell Proliferation | Hepatic Stellate Cells | Human | 25 µmol/L | Reduction in DNA synthesis and cell proliferation | [3][7] |

| TGF-β-induced Procollagen (B1174764) Type I Synthesis | Hepatic Stellate Cells | Human | 25-50 µmol/L | Significant reduction in de novo synthesis of procollagen type I | [3] |

| Glucose Formation | Hepatocytes | Rat | 25-100 µmol/L | Lowered glucose formation from gluconeogenic substrates | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound in hepatocytes.

Primary Hepatocyte Isolation and Culture

Objective: To obtain viable primary hepatocytes from rodent liver for in vitro studies.

Materials:

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

-

Collagenase solution (e.g., Collagenase Type IV in perfusion buffer)

-

Wash medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS))

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Peristaltic pump and tubing

-

Surgical instruments

-

Cell strainers (70-100 µm)

-

Collagen-coated culture plates

Procedure:

-

Anesthetize the rodent according to approved animal protocols.

-

Perform a midline laparotomy to expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and begin perfusion with pre-warmed perfusion buffer to flush out the blood.

-

Once the liver is blanched, switch to the collagenase solution and perfuse until the liver tissue becomes soft and digested.

-

Excise the liver and transfer it to a petri dish containing wash medium.

-

Gently mince the liver to release the hepatocytes.

-

Filter the cell suspension through a cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at low speed (e.g., 50 x g) for 5 minutes to pellet the hepatocytes.

-

Wash the hepatocyte pellet with wash medium and repeat the centrifugation step.

-

Resuspend the final pellet in culture medium and determine cell viability using a trypan blue exclusion assay.

-

Seed the viable hepatocytes onto collagen-coated plates at the desired density.

Assessment of NF-κB Activation by Western Blot

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

-

Cultured hepatocytes

-

This compound or silybin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured hepatocytes with this compound/silybin for the desired time and concentration, with or without a pro-inflammatory stimulus (e.g., TNF-α).

-

Lyse the cells with lysis buffer and collect the total protein extracts.

-

Quantify the protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Lipid Peroxidation (TBARS Assay)

Objective: To quantify the extent of lipid peroxidation in hepatocytes as a measure of oxidative stress.

Materials:

-

Hepatocyte cell lysate or tissue homogenate

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

Prepare cell lysates or tissue homogenates from control and treated groups.

-

Add TCA to the samples to precipitate proteins.

-

Centrifuge the samples and collect the supernatant.

-

Add TBA solution to the supernatant.

-

Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

-

Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the concentration of thiobarbituric acid reactive substances (TBARS) in the samples based on the standard curve and express the results as MDA equivalents.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the changes in the expression of specific genes in hepatocytes in response to this compound treatment.

Materials:

-

Hepatocytes or liver tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from control and treated hepatocytes or liver tissue.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or β-actin).

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its investigation.

Caption: this compound's antioxidant mechanism in hepatocytes.

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action in hepatocytes, primarily through its antioxidant, anti-inflammatory, and antifibrotic properties. By modulating key signaling pathways such as NF-κB and MAPK, and by enhancing the cellular antioxidant capacity, this compound effectively protects liver cells from various insults. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the management of liver diseases. Future research should continue to elucidate the intricate molecular interactions of this compound to optimize its clinical application.

References

- 1. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]

- 4. Real time PCR of mouse liver tissue [protocols.io]

- 5. comparativehepatology.org [comparativehepatology.org]

- 6. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Lipophilic Advantage: A Technical Guide to the Comparative Pharmacokinetics of Silipide Versus Silybin

For Researchers, Scientists, and Drug Development Professionals

Silybin (B1146174), the primary active constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), has demonstrated significant hepatoprotective and other pharmacological activities. However, its clinical efficacy is often hampered by poor oral bioavailability. Silipide, a complex of silybin and phosphatidylcholine, represents a significant formulation strategy to overcome this limitation. This technical guide provides an in-depth comparison of the pharmacokinetic profiles of this compound and silybin, supported by quantitative data, detailed experimental methodologies, and logical visualizations to elucidate the enhanced bioavailability of the phytosome formulation.

Executive Summary

The complexation of silybin with phosphatidylcholine to form this compound markedly enhances its oral bioavailability compared to unformulated silybin (commonly administered as silymarin). This enhancement is primarily attributed to the increased lipophilicity of the this compound complex, which facilitates its passage across the gastrointestinal mucosa. Pharmacokinetic studies in both preclinical (rat) and clinical (human) settings consistently demonstrate significantly higher plasma concentrations (Cmax), greater systemic exposure (AUC), and in some cases, a faster onset of absorption (Tmax) for silybin when administered as this compound. This guide will dissect the available data to provide a comprehensive understanding of these pharmacokinetic differences.

Comparative Pharmacokinetics: Human Studies

Clinical trials in healthy human volunteers have consistently shown the superior bioavailability of this compound over conventional silymarin preparations. The following table summarizes key pharmacokinetic parameters from a representative study.

Table 1: Pharmacokinetic Parameters of Silybin after Oral Administration of this compound and Silymarin in Healthy Human Volunteers

| Parameter | This compound (silybin-phosphatidylcholine complex) | Silymarin (conventional) | Fold Increase with this compound | Reference |

| Dose (silybin equivalents) | 120 mg | 120 mg | - | [1] |

| Cmax (ng/mL) | 298 | 102 | ~2.9 | [1] |

| AUC (ng·h/mL) | 881 | 257 | ~3.4 | [1] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

These data clearly indicate that the formulation of silybin as a phytosome with phosphatidylcholine leads to a nearly three-fold increase in peak plasma concentration and a more than three-fold increase in total systemic exposure in humans.[1]

Comparative Pharmacokinetics: Preclinical Studies (Rat Models)

Studies in rat models further corroborate the enhanced bioavailability of this compound. These preclinical investigations allow for more invasive sampling, such as bile collection, providing deeper insights into the absorption and excretion pathways.

Table 2: Pharmacokinetic Parameters of Unconjugated and Total Silybin in Rat Plasma After Oral Administration of this compound and Silymarin

| Parameter | This compound (silybin-phosphatidylcholine complex) | Silymarin | Reference |

| Dose (silybin equivalents) | 200 mg/kg | 200 mg/kg | [2] |

| Unconjugated Silybin Cmax (µg/mL) | 9.0 ± 3.0 | Not detected | [2] |

| Total Silybin Cmax (µg/mL) | 93.4 ± 16.7 | Levels were several-fold lower than this compound | [2] |

| Tmax (h) | ~2 | - | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± SD where available.

Table 3: Biliary Excretion of Silybin in Rats After Oral Administration of this compound and Silymarin

| Parameter | This compound (silybin-phosphatidylcholine complex) | Silymarin | Reference |

| Dose (silybin equivalents) | 200 mg/kg | 200 mg/kg | [2] |

| Maximum Biliary Concentration (µg/mL) | 2989 ± 568 | Levels were several-fold lower than this compound | [2] |

| Biliary Recovery (24h, % of dose) | ~13% | ~2% | [2] |

The data from rat studies are striking. Following oral administration of silymarin, unconjugated silybin was not even detectable in plasma.[2] In contrast, this compound administration resulted in quantifiable levels of both unconjugated and, most notably, total silybin.[2] The biliary excretion data further underscore the enhanced absorption of this compound, with a 10-fold higher relative bioavailability calculated from the cumulative biliary excretion curves.[2]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental designs and validated analytical methodologies. A general outline of the typical experimental protocols is provided below.

Human Pharmacokinetic Study Protocol

-

Study Design: Typically a randomized, crossover design with a washout period between treatments to minimize inter-individual variability.

-

Subjects: Healthy adult volunteers, often with specified inclusion and exclusion criteria (e.g., age, weight, no concurrent medications).

-

Dosing: Single oral administration of equimolar doses of silybin from either this compound or a standard silymarin formulation.

-

Blood Sampling: Venous blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Quantification of silybin and its conjugates in plasma is most commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[3][4] This allows for sensitive and specific measurement of the analyte.

Rat Pharmacokinetic Study Protocol

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before drug administration.

-

Dosing: Oral administration of the test compounds (this compound or silymarin) via gavage.

-

Blood Sampling: Blood samples are collected via cannulation of the jugular or femoral vein at specified time points.

-

Bile Duct Cannulation (for excretion studies): In some studies, the bile duct is cannulated to allow for the collection of bile over time, providing a direct measure of biliary excretion.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analyte of interest before HPLC analysis.[4]

-

Analytical Method: Similar to human studies, HPLC with UV or MS/MS detection is the standard for quantifying silybin concentrations in plasma and bile.[2][4]

Visualization of the Pharmacokinetic Advantage

The enhanced bioavailability of this compound is a direct consequence of its physicochemical properties. The following diagram illustrates the logical workflow of silybin absorption from both this compound and conventional silymarin.

Caption: Logical workflow of this compound vs. Silybin absorption.

Conclusion

The pharmacokinetic data from both human and animal studies unequivocally demonstrate the superior bioavailability of silybin when formulated as this compound, a silybin-phosphatidylcholine complex. This enhancement is driven by the increased lipophilicity of the complex, which facilitates its absorption across the gastrointestinal barrier. For researchers and drug development professionals, the use of a phytosome-based delivery system like this compound presents a viable and effective strategy to improve the therapeutic potential of poorly absorbed flavonolignans like silybin. This technical guide provides the foundational pharmacokinetic understanding necessary for the continued development and clinical application of such advanced formulations.

References

- 1. Pharmacokinetic studies on IdB 1016, a silybin- phosphatidylcholine complex, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetics of this compound and silymarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Silipide Complex: A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silybin (B1146174), the primary bioactive constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), has demonstrated significant therapeutic potential, particularly in hepatoprotection. However, its clinical utility has been hampered by poor aqueous solubility and low oral bioavailability. The development of the Silipide complex, a formulation of silybin and phosphatidylcholine, represents a significant advancement in overcoming these limitations. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the this compound complex. It includes detailed experimental protocols for its preparation and analysis, quantitative data on its enhanced bioavailability, and a review of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery and Rationale for the this compound Complex

The therapeutic promise of silybin has been long recognized, with extensive research highlighting its antioxidant, anti-inflammatory, and hepatoprotective properties.[1] Despite these demonstrated in vitro and in vivo effects, the clinical translation of silybin has been challenging due to its poor oral absorption, which is attributed to its low water solubility.[2] This led to the exploration of novel formulation strategies to enhance its bioavailability.

The development of the this compound complex, also known as a silybin-phosphatidylcholine complex or phytosome, was a breakthrough in this area. The rationale behind this formulation is to complex silybin with phospholipids, natural components of cell membranes, to improve its lipophilicity and facilitate its passage across the gastrointestinal barrier.[3] This non-covalent interaction results in a more bioavailable form of silybin, leading to higher plasma concentrations and greater therapeutic efficacy.[4]

Synthesis of the this compound Complex

The most common method for the synthesis of the this compound complex is the solvent evaporation technique .[5] This method involves the dissolution of silybin and phosphatidylcholine in an appropriate organic solvent, followed by the removal of the solvent to yield the complex.

Experimental Protocol: Solvent Evaporation Synthesis

Materials:

-

Silybin (purity >95%)

-

Phosphatidylcholine (from soy or egg)

-

Anhydrous Ethanol (B145695) or Acetone (B3395972) (analytical grade)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum oven

-

Desiccator

Procedure:

-

Dissolution: Accurately weigh silybin and phosphatidylcholine in a molar ratio of 1:1 or 1:2 and transfer them to a round-bottom flask.

-

Add a sufficient volume of anhydrous ethanol or acetone to completely dissolve the reactants with stirring.

-

Reflux: The mixture is then refluxed at a temperature of 50-60°C for 2 hours with continuous stirring to ensure complete interaction between silybin and phosphatidylcholine.[5]

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.[3] This process is continued until a thin film of the complex is formed on the inner wall of the flask.

-

Drying: The resulting residue is further dried under vacuum at 40°C for 24 hours to remove any residual solvent.[6]

-

Storage: The final this compound complex is collected, ground into a fine powder, and stored in a desiccator at room temperature, protected from light and moisture.

Physicochemical Characterization of the this compound Complex

The formation and properties of the this compound complex are confirmed through various analytical techniques.

Experimental Protocols for Characterization

3.1.1. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature, revealing information about phase transitions.

-

Method: A small amount of the sample (3-5 mg) is hermetically sealed in an aluminum pan. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min over a temperature range of 30°C to 300°C.[7][8][9] The disappearance or shifting of the endothermic peak of silybin in the thermogram of the complex indicates the formation of an amorphous complex.[10]

3.1.2. X-Ray Diffraction (XRD)

-

Principle: XRD is used to determine the crystalline or amorphous nature of a sample.

-

Method: The sample is exposed to X-rays, and the diffraction pattern is recorded. Crystalline materials produce sharp peaks, while amorphous materials show a halo pattern. The absence of sharp peaks corresponding to silybin in the diffractogram of the this compound complex confirms its amorphous nature.[11][12]

3.1.3. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation.

-

Method: The sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹. Changes in the characteristic peaks of silybin, particularly those of the hydroxyl and carbonyl groups, upon complexation with phosphatidylcholine, indicate the formation of intermolecular interactions.[10]

3.1.4. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

-

Principle: SEM and TEM are used to visualize the surface morphology and internal structure of the complex, respectively.

-

Method: For SEM, the sample is mounted on a stub and coated with a conductive material (e.g., gold). For TEM, a dilute suspension of the complex is placed on a copper grid. The images reveal the particle size, shape, and aggregation state of the complex.[13]

Bioavailability and Pharmacokinetic Profile

The primary advantage of the this compound complex is its significantly enhanced oral bioavailability compared to uncomplexed silybin. This has been demonstrated in numerous preclinical and clinical studies.

Quantitative Data on Bioavailability

The following tables summarize the pharmacokinetic parameters of silybin after oral administration of the this compound complex compared to silybin or silymarin.

Table 1: Pharmacokinetic Parameters of Silybin in Rats

| Formulation | Dose (mg/kg as silybin) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Silybin | 200 | Not Detected | Not Detected | [4] |

| This compound (IdB 1016) | 200 | 74.23 (total) | 232.15 (total) | [4] |

| Silymarin | 200 | - | ~2% of dose recovered in bile | [14] |

| This compound | 200 | 93.4 (total) | - | [14] |

| Silybin-N-methylglucamine | - | 104.29 ng/mL | 235.81 ng·h/mL | [15] |

| Silybin-phospholipid complex | - | 126.72 ng/mL | 1020.33 ng·h/mL | [15] |

Table 2: Pharmacokinetic Parameters of Silybin in Humans

| Formulation | Dose (mg as silybin) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Silymarin | 240 | 180 - 620 | - | [16] |

| This compound | 120 | ~400 (total, peak at 3-4h) | >40-fold greater than free silybin | [17] |

Experimental Protocol: In Vivo Bioavailability Study in Rats

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Formulations:

-

This compound complex suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose)

-

Silybin (uncomplexed) suspended in the same vehicle

Procedure:

-

Dosing: Animals are fasted overnight and then administered a single oral dose of the this compound complex or silybin (e.g., 200 mg/kg silybin equivalent) via oral gavage.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C until analysis.

-

Bile Duct Cannulation (for biliary excretion studies): In a separate cohort of animals, the bile duct is cannulated for the collection of bile over 24 hours.

-

Sample Analysis: The concentration of silybin in plasma and bile is determined by a validated HPLC method.

Experimental Protocol: HPLC Analysis of Silybin in Plasma

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., naringenin).

-

Precipitate proteins by adding 200 µL of acetonitrile (B52724).

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

The supernatant is collected and injected into the HPLC system.[18][19]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20]

-

Mobile Phase: A gradient of acetonitrile and phosphate (B84403) buffer (pH 5.0).[18][19]

-

Flow Rate: 1.0 mL/min.[20]

-

Detection: UV detection at 288 nm.[20]

-

Quantification: The concentration of silybin is determined by comparing the peak area ratio of silybin to the internal standard against a calibration curve.

Modulation of Cellular Signaling Pathways

The therapeutic effects of the this compound complex are mediated through the modulation of various intracellular signaling pathways by its active component, silybin.

NF-κB Signaling Pathway

Silybin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[21] This action retains the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][22]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Silybin has been demonstrated to inhibit this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[23][24] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is involved in cell proliferation, differentiation, and survival. Silybin has been shown to inhibit the phosphorylation of ERK1/2, thereby downregulating this pro-survival pathway.[23][25][26]

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and immune responses. Silybin has been identified as a direct inhibitor of STAT3, a key protein in this pathway. It can prevent the phosphorylation and nuclear translocation of STAT3, thereby inhibiting the transcription of STAT3-regulated genes involved in cell proliferation and survival.[27][28][29]

Conclusion

The development of the this compound complex has successfully addressed the major challenge of poor bioavailability associated with silybin, thereby enhancing its therapeutic potential. This technical guide has provided a comprehensive overview of the synthesis, characterization, and pharmacokinetic evaluation of this novel formulation. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals. Furthermore, the elucidation of its modulatory effects on key signaling pathways provides a deeper understanding of its mechanism of action and underscores its potential in the treatment of a range of diseases, particularly those involving inflammation and oxidative stress. Further research into the clinical applications of the this compound complex is warranted to fully realize its therapeutic benefits.

References

- 1. Silibinin Downregulates the NF-κB Pathway and NLRP1/NLRP3 Inflammasomes in Monocytes from Pregnant Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative bioavailability of this compound, a new flavanolignan complex, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparative pharmacokinetics of this compound and silymarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The preparation of silybin-phospholipid complex and the study on its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic studies with silymarin in human serum and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of silybin following oral administration of this compound in patients with extrahepatic biliary obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of silibinin in rat plasma and bile for hepatobiliary excretion and oral bioavailability application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Silibinin improves palmitate-induced insulin resistance in C2C12 myotubes by attenuating IRS-1/PI3K/Akt pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Silymarin and its active component silibinin act as novel therapeutic alternatives for salivary gland cancer by targeting the ERK1/2-Bim signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of Phagocytosis by Silibinin in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Silibinin is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Silipide's Effect on Mitochondrial Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of pathologies, including liver disease and neurodegenerative disorders. Silipide, a complex of silybin (B1146174) and phosphatidylcholine, has emerged as a compound of interest for its potential to modulate mitochondrial function. Silybin, the primary active component of silymarin, is known for its antioxidant properties, while phosphatidylcholine is a key structural component of mitochondrial membranes. This technical guide provides an in-depth review of the current understanding of this compound's effects on mitochondrial bioenergetics, membrane integrity, and redox balance. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Core Mechanisms of Action

This compound's impact on mitochondrial function is multifaceted, stemming from the synergistic actions of its two components: silybin and phosphatidylcholine. The primary mechanisms revolve around the preservation of mitochondrial membrane integrity, enhancement of the electron transport chain (ETC), reduction of oxidative stress, and promotion of mitochondrial biogenesis.

Membrane Integrity and Protein Import

The phosphatidylcholine (PC) component of this compound plays a crucial structural role. PC is the most abundant phospholipid in mitochondrial membranes and is essential for their function.[1][2] While mitochondria can synthesize phosphatidylethanolamine (B1630911) (PE) and cardiolipin, they must import PC from the endoplasmic reticulum.[2] Studies on PC-deficient mitochondria reveal that while the membrane potential and respiratory supercomplexes may remain stable, the dynamic TIM23 complex, which is responsible for importing precursor proteins into the inner membrane and matrix, is destabilized.[1][3] This suggests that the phosphatidylcholine in this compound may help maintain the structural integrity and fluidity of mitochondrial membranes, ensuring the proper function of protein import machinery like the TIM23 complex.[4]

Enhancement of Respiratory Chain Function

Silybin, the active flavonoid in this compound, has been shown to directly influence the mitochondrial respiratory chain. In models of PM2.5-induced liver injury, silibinin (B1684548) was found to preserve the oxidative phosphorylation capacity of mitochondrial complexes I and II, with a particularly significant enhancement of Complex II's function.[5][6] In HepG2 liver cells, low concentrations of silibinin A enhanced the uncoupled respiration of complexes CI & CII and complex IV.[7] By improving the efficiency of the electron transport chain, this compound may enhance ATP production and reduce the leakage of electrons that leads to the formation of reactive oxygen species (ROS).

Attenuation of Oxidative and Nitrosative Stress

A hallmark of mitochondrial dysfunction is the overproduction of ROS, leading to oxidative stress and cellular damage.[8][9] Silybin is a potent antioxidant that directly scavenges ROS and reduces lipid peroxidation.[7][10] In a rodent model of nonalcoholic steatohepatitis (NASH), a silybin-phospholipid complex (SILIPHOS) was effective in preventing severe oxidative stress by limiting glutathione (B108866) depletion and mitochondrial hydrogen peroxide (H₂O₂) production.[11] This intervention also limited the formation of hydroxynonenal (HNE)- and malondialdehyde (MDA)-protein adducts, which are markers of lipid peroxidation.[11] Furthermore, silibinin A has been shown to protect against nitrosative stress induced by sodium nitroprusside (SNP) in both neuronal PC12 and HepG2 liver cells.[7][12]

Induction of Mitochondrial Biogenesis

Beyond protecting existing mitochondria, silybin has been shown to induce mitochondrial biogenesis, the process of generating new mitochondria.[13] In rats with secondary biliary cirrhosis, silybin supplementation was associated with an increase in mitochondrial biogenesis, suggesting a role in restoring the mitochondrial population in response to chronic liver injury.[10][13][14] This effect may be linked to the activation of signaling pathways that regulate the expression of key mitochondrial proteins.

Quantitative Data Summary

The following tables summarize the quantitative effects of silybin, the active component of this compound, and silybin-phospholipid complexes on various mitochondrial parameters as reported in preclinical studies.

Table 1: In Vitro Studies on Mitochondrial Function

| Cell Line | Compound | Concentration | Parameter | Result | Citation |

| HepG2 | Silibinin A (SIL A) | 25 µM | ATP Level | Increased | [7] |

| HepG2 | Silibinin A (SIL A) | High Conc. | ATP Level | Decreased | [7][12] |

| HepG2 | Silibinin A (SIL A) | Low Conc. | Mitochondrial Membrane Potential (MMP) | Increased | [7][12] |

| HepG2 | Silibinin A (SIL A) | High Conc. | Mitochondrial Membrane Potential (MMP) | Decreased | [7][12] |

| HepG2 | Silibinin A (SIL A) | 25 µM | Respiration (Complexes CI&CII, uncoupled) | Significantly enhanced (p = 0.0093) | [7] |

| HepG2 | Silibinin A (SIL A) | 25 µM | Respiration (Complex IV, uncoupled) | Significantly enhanced (p < 0.0045) | [7] |

| PC12 | Silibinin A (SIL A) | 25-150 µM | ATP Level | No significant change (basal) | [7] |

| PC12 | Silibinin A (SIL A) | Low Conc. | ATP Level (after SNP-induced stress) | Protective effect | [7] |

| PC12APPsw | Silibinin A (SIL) | 50 µM | ATP Level | Improved basal levels & rescued from SNP-induced damage | [15] |

| PC12APPsw | Silibinin A (SIL) | 50 µM | Mitochondrial Membrane Potential (MMP) | Rescued from SNP-induced damage | [15] |

Table 2: In Vivo Studies on Oxidative Stress and Bioenergetics

| Animal Model | Diet/Injury Model | Compound | Parameter | Result | Citation |

| Rat | Choline-Deprived (CD) | Realsil® (Silybin-PC-Vit E) | Liver MDA-TBA | ↓ from 73.6 to 57.2 nmol/g (p < 0.01) | [16] |

| Rat | High Fat Diet (HFD) | Realsil® (Silybin-PC-Vit E) | Liver MDA-TBA | ↓ from 27.3 to 20.5 nmol/g (p < 0.01) | [16] |

| Rat | Choline-Deprived (CD) | Realsil® (Silybin-PC-Vit E) | Plasma Nitrotyrosine | ↓ from 14 to 6 nmol/L (p < 0.001) | [16] |

| Rat | High Fat Diet (HFD) | Realsil® (Silybin-PC-Vit E) | Plasma Nitrotyrosine | ↓ from 12 to 6 nmol/L (p < 0.001) | [16] |

| Rat | Choline-Deprived (CD) | Realsil® (Silybin-PC-Vit E) | Liver Glutathione | Halved the decrease vs. control | [16] |

| Rat | Methionine-Choline Deficient (MCD) | SILIPHOS (Silybin-PC) | Mitochondrial H₂O₂ Production | Limited | [11] |

| Rat | Methionine-Choline Deficient (MCD) | SILIPHOS (Silybin-PC) | Hepatic ATP Content | Prevented reduction | [11] |

| Rat | High-Fat Diet (NASH model) | Silybin-PC Complex | Mitochondrial ATP Production | No significant correction of HFD-induced decrease | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to assess this compound's effect on mitochondrial function.

High-Resolution Respirometry (Oxygraph-2k)

This method measures the oxygen consumption rate (OCR) of cells or isolated mitochondria to assess the function of the electron transport chain complexes.

-

Apparatus: Oxygraph-2k respirometer (Oroboros Instruments).[5][7]

-

Cell Preparation: 2 x 10⁶ HepG2 cells are suspended in 2 mL of MiR05 respiration buffer (0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L fatty acid-free BSA).[5][6]

-

Permeabilization: Cell membranes are permeabilized by adding digitonin (B1670571) to allow for the entry of substrates.[5][6]

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential addition of various compounds is used to probe different parts of the ETC.[5]

-

Complex I Substrates: Pyruvate, malate, and glutamate (B1630785) are added to measure Complex I-linked respiration.[5]

-

ADP: Added to stimulate ATP synthesis (State 3 respiration).[5]

-

Oligomycin: An ATP synthase inhibitor, added to measure proton leak (State 4o respiration).[5]

-

FCCP: An uncoupler, added in steps to determine the maximum capacity of the ETC.[5]

-

Rotenone: A Complex I inhibitor, added to shut down Complex I activity.[5]

-

Succinate: A Complex II substrate, added to measure Complex II-linked respiration.[5]

-

Antimycin A: A Complex III inhibitor, added to measure residual oxygen consumption not related to the ETC.[5]

-

-

Data Analysis: Data is evaluated using software like DatLab to calculate OCR for each respiratory state.[7]

Measurement of Mitochondrial Membrane Potential (MMP)

MMP is a key indicator of mitochondrial health and energy status. It is commonly measured using fluorescent dyes that accumulate in mitochondria in a potential-dependent manner.

-

Fluorescent Dye: Rhodamine-123 (R123) is a commonly used cationic dye.[7][18]

-

Procedure:

-

Detection: The fluorescence of R123 is measured using a multilabel counter or flow cytometer, typically with an excitation wavelength of 490 nm and an emission wavelength of 535 nm.[7] A decrease in fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial ATP

This assay quantifies the ATP produced by isolated mitochondria, providing a direct measure of their energy-producing capacity.

-

Mitochondrial Isolation: Mitochondria are first isolated from tissue or cell samples through differential centrifugation.

-

ATP Measurement:

-

A sample of freshly isolated mitochondria (e.g., 100 µL) is added to ice-cold perchloric acid (HClO₄) to stop enzymatic reactions and extract ATP.[17]

-

The sample is centrifuged, and the supernatant is neutralized with potassium hydroxide (B78521) (KOH) and Tris-HCl.[17]

-

ATP content is quantified using a bioluminescent assay kit (e.g., Luciferin/Luciferase-based), with light emission measured by a luminometer.[17]

-

-

Quantification: Results are compared against a standard curve of known ATP concentrations and are typically expressed as µmol ATP per gram of mitochondrial protein.[17]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms of action for this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound on mitochondrial function.

Caption: Experimental workflow for high-resolution respirometry.

References

- 1. Phosphatidylcholine Affects Inner Membrane Protein Translocases of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Frontiers | Silibinin inhibits PM2.5-induced liver triglyceride accumulation through enhancing the function of mitochondrial Complexes I and II [frontiersin.org]

- 6. Silibinin inhibits PM2.5-induced liver triglyceride accumulation through enhancing the function of mitochondrial Complexes I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Effects of Silibinin A on Mitochondrial Function in Neuronal PC12 and HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial ROS - Wikipedia [en.wikipedia.org]

- 9. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A silybin-phospholipid complex prevents mitochondrial dysfunction in a rodent model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Effects of Silibinin A on Mitochondrial Function in Neuronal PC12 and HepG2 Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silybin exerts antioxidant effects and induces mitochondrial biogenesis in liver of rat with secondary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A silybin-phospholipids complex counteracts rat fatty liver degeneration and mitochondrial oxidative changes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and Hepatoprotective Effects of Silibinin in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Silibinin A on Bioenergetics in PC12APPsw Cells and Mitochondrial Membrane Properties in Murine Brain Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Silipide on Gene Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gene expression alterations induced by Silipide treatment, a formulation of silibinin (B1684548) with enhanced bioavailability. Silibinin, the primary active constituent of silymarin (B1681676) extracted from milk thistle (Silybum marianum), has garnered significant attention for its pleiotropic anti-cancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways affected by this promising natural compound.

Data Presentation: Quantitative Gene Expression Changes

The following tables summarize the dose- and time-dependent effects of silibinin, the active component of this compound, on the expression of key genes implicated in cancer progression.

Table 1: Effect of Silibinin on Gene Expression in Human Breast Cancer Cell Line MCF-7

| Gene | Concentration (µg/mL) | Treatment Duration | Fold Change in mRNA Expression | Reference |

| Maspin | 150 | 24 hours | 0.34 | [1] |

| 200 | 24 hours | 0.15 | [1] | |

| 250 | 24 hours | 0.13 | [1] | |

| ERα | 150 | 24 hours | No significant change | [1] |

| 200 | 24 hours | Significant decrease | [1] | |

| 250 | 24 hours | Significant decrease | [1] |

Table 2: Modulation of Apoptosis-Related Gene Expression by Silibinin in Human Breast Cancer Cell Line MDA-MB-231 (in combination with Vinblastine)

| Gene | Treatment | Treatment Duration | Fold Change in mRNA Expression | Reference |

| Bax | Silibinin (110 µM) + Vinblastine | 48 hours | 2.96 | [2] |

| Bcl-2 | Silibinin (110 µM) + Vinblastine | 48 hours | -2.0 | [2] |

| Caspase-3 | Silibinin (110 µM) + Vinblastine | 48 hours | 3.46 | [2] |

Table 3: Downregulated Cytokine Gene Expression in Human Hepatocellular Carcinoma Cell Line B by Silibinin (0.3 µg/mL)

| Gene | Fold Change | Reference |

| CCL2 | Downregulated | [3] |

| CCL20 | Downregulated | [3] |

| CXCL1 | Downregulated | [3] |

| CXCL2 | Downregulated | [3] |

| CXCL3 | Downregulated | [3] |

| CXCL6 | Downregulated | [3] |

| CXCR4 | Downregulated | [3] |

| EPO | Downregulated | [3] |

| IL1A | Downregulated | [3] |

| IL1B | Downregulated | [3] |

| IL2RG | Downregulated | [3] |

| IL6 | Downregulated | [3] |

| IL8 | Downregulated | [3] |

Table 4: Effect of Silibinin on SREBP1 and Downstream Target Gene Expression in Endometrial Cancer Cells

| Gene | Silibinin Concentration (µM) | Treatment Duration | Change in mRNA/Protein Level | Reference |

| SREBP1 | 150 | 48 hours | Significantly reduced (protein) | [4] |

| SREBP1 | 100, 150, 200 | 48 hours | Reduced (mRNA) | [4] |

| SCAP | 100, 150, 200 | 48 hours | Reduced (mRNA) | [4] |

| FASN | 100, 150, 200 | 48 hours | Reduced (mRNA) | [4] |

| ACLY | 100, 150, 200 | 48 hours | Reduced (mRNA) | [4] |

| SCD-1 | 100, 150, 200 | 48 hours | Reduced (mRNA and protein) | [4] |

| HMGCR | 100, 150, 200 | 48 hours | Reduced (mRNA) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Silibinin Treatment

1. Cell Lines and Culture Conditions:

-

MCF-7 (Human Breast Adenocarcinoma): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

-

MDA-MB-231 (Human Breast Adenocarcinoma): Cultured under similar conditions to MCF-7 cells.

-

Hepatocellular Carcinoma (HCC) Cell Lines (e.g., HepG2, Hep3B): Cultured in appropriate media as recommended by the supplier (e.g., MEM or DMEM) with 10% FBS and antibiotics.

-

Endometrial Cancer Cell Lines (e.g., Ishikawa, RL-952): Maintained in DMEM/F-12 medium supplemented with 10% FBS and antibiotics at 37°C with 5% CO2.

2. Silibinin Preparation and Treatment:

-

Silibinin (or this compound) is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

The stock solution is then diluted in the appropriate cell culture medium to achieve the desired final concentrations for treatment.

-

Control cells are treated with the same concentration of DMSO as the experimental groups.

-

Cells are incubated with silibinin for specified durations (e.g., 24, 48, or 72 hours) before subsequent analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of silibinin or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).[6]

-

Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

RNA Extraction and Real-Time PCR (RT-qPCR)

1. RNA Extraction (TRIzol Method):

-

Harvest cells by trypsinization or scraping and wash with ice-cold PBS.

-

Lyse the cells by adding 1 mL of TRIzol reagent per 5-10 x 10⁶ cells and passing the lysate several times through a pipette.[8]

-

Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[8]

-

Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[8]

-

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to separate the phases.[8]

-

Transfer the upper aqueous phase containing the RNA to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

-

Wash the RNA pellet with 75% ethanol (B145695) and centrifuge at 7,500 x g for 5 minutes at 4°C.[8]

-

Air-dry the pellet and resuspend the RNA in RNase-free water.

2. Real-Time PCR (SYBR Green Method):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Prepare the real-time PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and the cDNA template.[1]

-

Perform the PCR amplification in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound treatment impacts several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: STAT3 signaling pathway and points of inhibition by this compound.

Caption: Estrogen Receptor Alpha (ERα) signaling and its downregulation by this compound.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Silibinin on Maspin and ERα Gene Expression in MCF-7 Human Breast Cancer Cell Line [ijp.iranpath.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. health.uconn.edu [health.uconn.edu]

The Cellular Journey of Silipide: An In-depth Technical Guide to its Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silipide, a clinically significant phytophospholipid complex, represents a pivotal advancement in the oral delivery of silybin (B1146174), the primary bioactive constituent of silymarin (B1681676) derived from the milk thistle plant (Silybum marianum). Silybin's therapeutic potential, particularly its hepatoprotective and antioxidant properties, has been extensively documented. However, its clinical utility is hampered by poor aqueous solubility and low oral bioavailability. This compound overcomes these limitations by complexing silybin with phosphatidylcholine, a key component of cell membranes. This guide provides a comprehensive technical overview of the cellular uptake and metabolic fate of this compound, offering valuable insights for researchers and professionals in drug development.

Cellular Uptake of this compound

The enhanced bioavailability of silybin when administered as this compound is primarily attributed to its improved absorption across the gastrointestinal tract. The formation of a silybin-phosphatidylcholine complex renders the hydrophilic silybin molecule lipid-compatible, facilitating its passage through the lipid-rich membranes of enterocytes.[1][2] This transformation is crucial for overcoming the initial barriers to oral absorption that limit the efficacy of uncomplexed silybin.

The prevailing mechanism for the cellular uptake of the this compound complex is thought to be a passive, lipid-mediated process. The phosphatidylcholine moiety of the complex can fuse with the lipid bilayer of the intestinal epithelial cells, allowing the entrapped silybin to be released directly into the cytoplasm.[3] This is in contrast to transport mechanisms that rely on specific protein carriers. While endocytosis, particularly through lipid rafts, is a known pathway for the cellular entry of some lipid-based nanoparticles, the literature on this compound primarily supports a model of passive diffusion driven by its increased lipophilicity.[4]

Below is a workflow illustrating the proposed cellular uptake of this compound.

References

- 1. Phytosomes as Innovative Delivery Systems for Phytochemicals: A Comprehensive Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting lipid raft transport with membrane targeted nanoparticles: A strategy for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Silipide's Interaction with Nuclear Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Silipide's interactions with nuclear receptors. As a key bioactive component of silymarin, the extract from milk thistle (Silybum marianum), the flavonolignan silibinin (B1684548) (the primary constituent of this compound) has been the subject of numerous studies investigating its therapeutic potential. This document summarizes the quantitative data on these interactions, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction of silibinin and its isomers with various nuclear receptors has been quantified using a range of in vitro assays. The following tables summarize the key findings, providing a comparative overview of its activity.

Androgen Receptor (AR)

Silibinin has been shown to antagonize androgen receptor signaling, a key pathway in prostate cancer progression. This is primarily evidenced by the dose-dependent inhibition of prostate-specific antigen (PSA), a well-established AR target gene.

| Compound | Assay Type | Cell Line | Effect | Concentration | Result | Reference |

| Silibinin | PSA Protein Expression | LNCaP | Inhibition of intracellular PSA | 50 µg/mL | 54% reduction | [1] |

| Silibinin | PSA Protein Expression | LNCaP | Inhibition of intracellular PSA | 75 µg/mL | 66% reduction | [1] |

| Silibinin | PSA Protein Expression | LNCaP | Inhibition of intracellular PSA | 100 µg/mL | 79% reduction | [1] |

| Silibinin | PSA Secretion | LNCaP | Inhibition of secreted PSA (24h) | 25 µg/mL | 45% reduction | [1] |

| Silibinin | PSA Secretion | LNCaP | Inhibition of secreted PSA (24h) | 75 µg/mL | 59% reduction | [1] |

| Silibinin | PSA mRNA Expression | LNCaP | Down-regulation | Not specified | Significant down-regulation | [2] |

Estrogen Receptor (ER)

Silibinin appears to exhibit selective agonist activity towards Estrogen Receptor β (ERβ), with weaker or opposing effects on Estrogen Receptor α (ERα). This selective modulation has implications for its use in hormone-sensitive conditions.

| Compound | Assay Type | Cell Line | Effect | Concentration | Result | Reference |

| Silibinin | ERα Gene Expression (RT-PCR) | MCF-7 | Down-regulation | 200 µg/mL | Significant decrease (p=0.036) | [3] |

| Silibinin | ERα Gene Expression (RT-PCR) | MCF-7 | Down-regulation | 250 µg/mL | Significant decrease (p=0.008) | [3] |

| Silibinin | ERβ Gene Expression | T-lymphocytes | Up-regulation | Not specified | Significant increase | [4][5] |

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Research indicates that isosilybin (B7881680) A, a stereoisomer of silibinin, is an agonist of PPARγ, a key regulator of lipid and glucose metabolism.

| Compound | Assay Type | Cell Line | Effect | Observation | Reference |

| Isosilybin A | Luciferase Reporter Assay | Not specified | Agonist | Concentration-dependent transactivation | [6][7][8] |

| Silymarin | Luciferase Reporter Assay | Not specified | Weak Agonist | 19% activation at 30 µg/mL | [6] |

Pregnane X Receptor (PXR)

Silibinin and its isomer isosilybin act as antagonists of PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4).

| Compound | Assay Type | Cell Line | Target | IC50 | Reference |

| Silibinin | Reporter Gene Assay | LS180 (PXR-transfected) | Rifampicin-mediated CYP3A4 induction | 135 µM | [9] |

| Isosilybin | Reporter Gene Assay | LS180 (PXR-transfected) | Rifampicin-mediated CYP3A4 induction | 74 µM | [9] |

| Silibinin | CYP3A4 Enzyme Activity Assay | Human Liver Microsomes | Denitronifedipine oxidation | 29-46 µM | |

| Silibinin | CYP3A4 Enzyme Activity Assay | Rat Liver Microsomes | Paclitaxel (B517696) metabolism | 1.8 µM | [10] |

Farnesoid X Receptor (FXR)

Silibinin has been demonstrated to activate the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis.

| Compound | Assay Type | Cell Line | Effect | Observation | Reference |

| Silibinin | Luciferase Reporter Assay | HEK293T | Agonist | Dose-dependent activation (1.5-50 µM) | [11][12] |

| Silymarin | Luciferase Reporter Assay | HEK293T | Agonist | Dose-dependent activation (10-40 µg/mL) | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This assay is used to determine if a compound can activate or inhibit a specific nuclear receptor by measuring the expression of a reporter gene (luciferase) linked to a responsive promoter.

Materials:

-

HEK293T cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Expression plasmid for the nuclear receptor of interest (full-length or Gal4-LBD fusion)

-

Reporter plasmid containing a luciferase gene downstream of a nuclear receptor-responsive element (e.g., ERE-Luc, PPRE-Luc) or a Gal4 Upstream Activating Sequence (UAS-Luc).

-

Control plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization.

-

Test compound (Silibinin/Silipide) and reference agonist/antagonist.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (Silibinin) or a reference ligand. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a known radioactively labeled ligand for binding to a specific nuclear receptor.

Materials:

-